molecular formula C24H22N2O3S B3684270 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B3684270
M. Wt: 418.5 g/mol
InChI Key: ZOWIEJRQTUEJRX-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone features a benzimidazole core substituted at position 2 with a (4-methylbenzyl)sulfanyl group and at position 1 with an ethanone moiety bearing a 2-methoxyphenoxy substituent. Benzimidazole derivatives are pharmacologically significant, exhibiting antimicrobial, anticancer, and enzyme inhibitory activities . The sulfanyl group may enhance lipophilicity and membrane permeability, while the methoxyphenoxy moiety could influence electronic properties and binding interactions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[2-[(4-methylphenyl)methylsulfanyl]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-11-13-18(14-12-17)16-30-24-25-19-7-3-4-8-20(19)26(24)23(27)15-29-22-10-6-5-9-21(22)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWIEJRQTUEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the sulfanyl group: The benzimidazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the sulfanyl group.

    Attachment of the ethanone moiety: The final step involves the reaction of the intermediate with 2-methoxyphenol and a suitable acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Benzimidazole-Ethanone Core Derivatives

Compounds sharing the benzimidazole-ethanone scaffold but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Substituents on Ethanone Benzimidazole Substitutions Key Properties/Activities Reference
Target Compound 2-Methoxyphenoxy 2-[(4-Methylbenzyl)sulfanyl] Hypothesized antimicrobial/antitumor -
1-(4-Aminophenyl)-2-(1H-benzimidazol-1-yl)ethanone 4-Aminophenyl None Precursor for antimicrobial ligands
2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone 3,4-Dichlorophenyl 5,6-Dibromo Pro-apoptotic activity (leukemia)
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone 4-Chlorophenyl 2-Benzoyl Undisclosed (structural analog)

Key Observations :

  • Substituent Position: The 2-methoxyphenoxy group in the target compound may confer improved solubility compared to chlorophenyl or benzoyl analogs .
  • Benzimidazole Modifications : Bromination (e.g., 5,6-dibromo in ) enhances cytotoxicity, suggesting that electron-withdrawing groups on benzimidazole may potentiate antitumor effects .

Sulfanyl Group Variations

The (4-methylbenzyl)sulfanyl group distinguishes the target compound from analogs with alternative sulfur-containing substituents:

Compound Sulfanyl Group Structure Biological Relevance Reference
Target Compound 2-[(4-Methylbenzyl)sulfanyl] Potential enhanced lipophilicity -
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol Sulfanyl-ethanol Antimicrobial activity (unconfirmed)
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole Bis-benzimidazole-sulfanyl Structural complexity for target binding

Key Observations :

  • Lipophilicity: The 4-methylbenzyl group likely increases logP compared to hydrophilic sulfanyl-ethanol derivatives .
  • Binding Interactions: Bulkier sulfanyl groups (e.g., benzyl vs. ethanol) may alter steric interactions with biological targets .

Methoxyphenoxy-Containing Analogs

The 2-methoxyphenoxy group is structurally analogous to lignin β-O-4 dimers and other phenolic derivatives:

Compound Methoxyphenoxy Position Application Reference
Target Compound 2-Methoxyphenoxy Pharmacological (hypothesized) -
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 lignin dimer) 4-Methoxyphenyl Lignin degradation studies
5-([4-(2-(1H-Benzimidazol-1-yl)acetyl)phenyl]diazenyl)-2-hydroxybenzoic acid Salicylic acid conjugate Antimicrobial metal complexes

Key Observations :

  • Stability: Methoxyphenoxy groups in lignin models undergo oxidative cleavage , suggesting the target compound may require stabilization for drug delivery.

Biological Activity

2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Key Chemical Properties:

  • Molecular Weight: 348.44 g/mol
  • Melting Point: Varies based on purity
  • Solubility: Soluble in organic solvents such as DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methodologies include:

  • Formation of the Benzimidazole Core: Utilizing aromatic compounds and functionalized benzimidazoles.
  • Substitution Reactions: Employing reagents like sodium hydroxide and various halogens to introduce functional groups.
  • Characterization Techniques: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin .

CompoundActivityReference
2-(2-methoxyphenoxy)-1-{...}Antimicrobial
Benzimidazole Derivative AModerate
Benzimidazole Derivative BGood

Anticancer Properties

Benzimidazole derivatives have shown promise as anticancer agents due to their ability to modulate cellular pathways. Studies have reported that certain derivatives can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation . The mechanism often involves interaction with tubulin, disrupting microtubule formation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy: A recent investigation tested various benzimidazole derivatives against common pathogens, revealing that modifications at the 2-position significantly enhanced antimicrobial activity .
  • Cancer Cell Line Studies: In vitro assays using cancer cell lines showed that specific structural modifications led to increased cytotoxicity, indicating a clear structure-activity relationship that could guide future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.